Non-ATP Competitive Binding Mechanism: MK2-IN-1 vs. ATP-Competitive MK2 Inhibitors
MK2-IN-1 operates via a non-ATP competitive binding mode, distinguishing it mechanistically from ATP-competitive MK2 inhibitors that target the conserved ATP-binding pocket. ATP-competitive MK2 inhibitors, as a class, exhibit broader off-target kinase inhibition due to the high sequence conservation of ATP-binding sites across the kinome, whereas non-ATP competitive inhibitors demonstrate superior selectivity [1]. MK2-IN-1 was designed to bind outside the ATP pocket, conferring its selectivity profile [2].
| Evidence Dimension | Binding mechanism and kinase selectivity |
|---|---|
| Target Compound Data | Non-ATP competitive; 1 of 150 kinases inhibited >50% at 10 μM |
| Comparator Or Baseline | ATP-competitive MK2 inhibitors as a class |
| Quantified Difference | Non-ATP competitive inhibitors circumvent selectivity issues inherent to ATP-competitive inhibitors and are effective at lower concentrations [1] |
| Conditions | Medicinal chemistry review of MK2 inhibitor landscape |
Why This Matters
Users requiring target-specific pathway interrogation should select non-ATP competitive MK2-IN-1 to minimize confounding off-target kinase effects inherent to ATP-competitive MK2 inhibitors.
- [1] Fiore M, Forli S, Manetti F. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials. J Med Chem. 2016 Apr 28;59(8):3609-34. View Source
- [2] Huang X, Shipps GW Jr, Cheng CC, Spacciapoli P, Zhang X, McCoy MA, Wyss DF, et al. Discovery and Hit-to-Lead Optimization of Non-ATP Competitive MK2 (MAPKAPK2) Inhibitors. ACS Med Chem Lett. 2011 Jun 24;2(8):632-7. View Source
